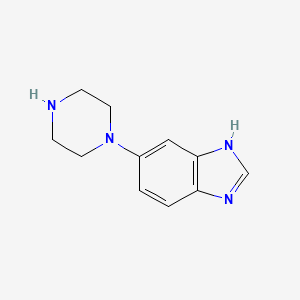

1H-Benzimidazole, 5-(1-piperazinyl)-

Description

Significance of Benzimidazole (B57391) and Piperazine (B1678402) Scaffolds in Chemical Biology

The benzimidazole and piperazine moieties are independently recognized as "privileged structures" in medicinal chemistry, a testament to their frequent appearance in biologically active compounds and approved drugs. rsc.orgresearchgate.net Benzimidazole, a bicyclic system composed of fused benzene (B151609) and imidazole (B134444) rings, is structurally analogous to naturally occurring purines, allowing it to interact with a wide range of biopolymers. nih.gov This structural feature is a key reason for the broad spectrum of pharmacological activities associated with benzimidazole derivatives, including antimicrobial, antiviral, anthelmintic, and anticancer properties. nih.govihmc.us

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. Its conformational flexibility and ability to be readily substituted at the nitrogen positions make it a versatile component in drug design. researchgate.net The incorporation of a piperazine ring can significantly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and basicity, thereby affecting its pharmacokinetic profile. researchgate.net The hybridization of these two pharmacophores in the 1H-Benzimidazole, 5-(1-piperazinyl)- scaffold has proven to be a fruitful strategy in the quest for novel bioactive compounds. researchgate.net

Historical Perspective of 1H-Benzimidazole, 5-(1-piperazinyl)- as a Research Probe

The exploration of compounds containing the 1H-Benzimidazole, 5-(1-piperazinyl)- core dates back several decades, with early research primarily focused on their potential therapeutic applications. One of the notable early investigations in 1989 involved the synthesis of a series of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates. nih.gov These compounds were specifically designed and evaluated for their anthelmintic activity against Trichinella spiralis, demonstrating the early interest in this scaffold for infectious disease research. nih.gov

While not always the primary focus, the inherent properties of certain benzimidazole-piperazine derivatives led to their use as research probes. For instance, the well-known Hoechst dyes, which are bis-benzimidazoles often containing a piperazine or a related piperazine-like moiety, were developed as fluorescent stains for DNA. researchgate.net Their ability to bind to the minor groove of DNA and exhibit enhanced fluorescence has made them invaluable tools in cell biology for visualizing nuclei and studying DNA content. researchgate.net Although more complex than the basic 1H-Benzimidazole, 5-(1-piperazinyl)- structure, the principles of DNA interaction and fluorescence demonstrated by these dyes highlighted the potential of this chemical class as molecular probes.

Current Research Trajectories and Gaps for 1H-Benzimidazole, 5-(1-piperazinyl)-

Current research on derivatives of 1H-Benzimidazole, 5-(1-piperazinyl)- continues to be a vibrant area of investigation, with several key trajectories. A significant focus remains on the development of novel therapeutic agents. For example, recent studies have explored these compounds as tubulin modulators for anticancer applications, leveraging the established role of benzimidazoles in disrupting microtubule dynamics. nih.gov Other research has focused on their potential as urease inhibitors, which could have applications in treating infections caused by urease-producing bacteria. nih.gov

The versatility of this scaffold is further demonstrated by its exploration in developing agents with antifungal and antiproliferative activities. researchgate.net For instance, a series of 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles exhibited significant antiproliferative effects against various cancer cell lines. researchgate.net

Despite the extensive research, several gaps in our understanding of 1H-Benzimidazole, 5-(1-piperazinyl)- derivatives remain. A comprehensive understanding of the structure-activity relationships (SAR) across different biological targets is still evolving. While specific derivatives have shown high potency, the precise structural features that govern their selectivity and mechanism of action are not always fully elucidated. Furthermore, the potential of these compounds as specific research probes for a wider range of biological targets beyond DNA is an area that warrants further exploration. The development of photoactivatable or "clickable" versions of these probes could open up new avenues for studying their interactions in complex biological systems.

Below is a table summarizing some of the research findings on derivatives of 1H-Benzimidazole, 5-(1-piperazinyl)-:

| Derivative Class | Biological Activity | Key Findings |

| Methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates | Anthelmintic | Active against Trichinella spiralis. nih.gov |

| 5-(4-Methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles | Antiproliferative | Significant activity against various cancer cell lines. researchgate.net |

| Benzimidazoles containing a piperazine skeleton at C-2 | Tubulin Modulators, Antineoplastic, Anthelmintic | Exhibit dual anthelmintic and anticancer properties by targeting tubulin. nih.gov |

| Piperazine-based benzimidazole derivatives | Urease Inhibitors | Potent inhibition of urease, with some compounds being more effective than the standard inhibitor. nih.gov |

| 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-substituted-1H-benzimidazoles | Antifungal | Certain derivatives showed higher antifungal activity than commercial drugs. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C11H14N4 |

|---|---|

Molecular Weight |

202.26 g/mol |

IUPAC Name |

6-piperazin-1-yl-1H-benzimidazole |

InChI |

InChI=1S/C11H14N4/c1-2-10-11(14-8-13-10)7-9(1)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14) |

InChI Key |

BYRZMVHZMLASEL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)N=CN3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1h Benzimidazole, 5 1 Piperazinyl

Established Synthetic Pathways to the 1H-Benzimidazole, 5-(1-piperazinyl)- Core

The traditional synthesis of 5-(1-piperazinyl)-1H-benzimidazole typically involves a two-stage process: the formation of the benzimidazole (B57391) core and the introduction of the piperazine (B1678402) substituent.

Cyclization Reactions for Benzimidazole Ring Formation

The construction of the benzimidazole ring is a well-established transformation in organic synthesis. A common and effective method involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a one-carbon electrophile. In the context of synthesizing 5-(1-piperazinyl)-1H-benzimidazole, the key intermediate is 4-(piperazin-1-yl)benzene-1,2-diamine (B3362214).

This diamine can be cyclized with various reagents to form the benzimidazole ring. The choice of the cyclizing agent determines the substituent at the 2-position of the benzimidazole. For the parent compound, where the 2-position is unsubstituted, formic acid is a widely used reagent. The reaction proceeds via the formation of an N-formyl intermediate, followed by acid-catalyzed cyclization and dehydration.

Alternatively, other one-carbon sources can be employed, such as orthoesters or aldehydes in the presence of an oxidizing agent. For instance, the reaction of 4-(piperazin-1-yl)benzene-1,2-diamine with an aldehyde, followed by oxidative cyclization using an agent like sodium metabisulfite, can yield 2-substituted benzimidazoles.

| Cyclizing Agent | Product |

| Formic Acid | 1H-Benzimidazole, 5-(1-piperazinyl)- |

| Aldehyde (R-CHO) + Oxidizing Agent | 2-Substituted-1H-Benzimidazole, 5-(1-piperazinyl)- |

| Orthoester (RC(OR')3) | 2-Substituted-1H-Benzimidazole, 5-(1-piperazinyl)- |

Piperazine Ring Introduction Strategies

The introduction of the piperazine ring onto the benzene (B151609) precursor of the benzimidazole is a critical step. A prevalent strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group on a nitrated benzene derivative.

A common starting material is 1,2-dichloro-4-nitrobenzene or 1-fluoro-2-nitro-4-chlorobenzene. The greater reactivity of the halogen at the 1-position towards nucleophilic attack allows for the selective displacement by a piperazine derivative. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures. The nitro group is essential as it activates the aromatic ring for nucleophilic substitution.

Following the successful introduction of the piperazine moiety, the nitro group is reduced to an amine, and the second halogen can be subsequently displaced or reduced, leading to the formation of the required 4-(piperazin-1-yl)benzene-1,2-diamine precursor. The reduction of the nitro group is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) or with reducing agents like tin(II) chloride.

Novel Synthetic Approaches and Catalyst Applications

Modern synthetic chemistry has focused on developing more efficient, versatile, and environmentally benign methods for the construction of complex molecules. These advancements have been applied to the synthesis of 5-(1-piperazinyl)-1H-benzimidazole.

Transition-Metal Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds. This methodology can be applied to the synthesis of the 5-(1-piperazinyl)-1H-benzimidazole core by coupling a 5-halo-1H-benzimidazole with piperazine.

This approach offers the advantage of introducing the piperazine ring at a later stage in the synthesis, potentially allowing for greater molecular diversity. The reaction typically employs a palladium catalyst, such as Pd2(dba)3, in the presence of a suitable phosphine (B1218219) ligand (e.g., Xantphos or BINAP) and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle.

| Catalyst System | Substrates | Reaction Type |

| Pd2(dba)3 / Xantphos | 5-Bromo-1H-benzimidazole, Piperazine | Buchwald-Hartwig Amination |

| Pd(OAc)2 / BINAP | 5-Iodo-1H-benzimidazole, Piperazine | Buchwald-Hartwig Amination |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing synthetic route design. For the synthesis of 5-(1-piperazinyl)-1H-benzimidazole, several strategies can be employed to enhance the environmental compatibility of the process.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the formation of benzimidazole derivatives. The condensation of o-phenylenediamines with aldehydes or carboxylic acids can be accelerated under microwave irradiation, often in the absence of a solvent or using greener solvents like water or ethanol.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer advantages in terms of reduced waste, energy consumption, and purification efforts. A one-pot approach to 5-(1-piperazinyl)-1H-benzimidazole could involve the in-situ formation of the 4-(piperazin-1-yl)benzene-1,2-diamine followed by immediate cyclization to the benzimidazole core without isolation of the intermediate.

Regioselective Functionalization of 1H-Benzimidazole, 5-(1-piperazinyl)-

The 1H-Benzimidazole, 5-(1-piperazinyl)- core possesses multiple sites for further chemical modification, allowing for the generation of diverse chemical libraries for drug discovery. The regioselectivity of these functionalization reactions is a key consideration.

The benzimidazole ring contains two nitrogen atoms. The N1- and N3-positions of the imidazole (B134444) ring are nucleophilic and can be alkylated or acylated. In an unsubstituted benzimidazole, these positions are equivalent due to tautomerism. However, substitution at one nitrogen can direct subsequent reactions. The piperazine ring also contains a secondary amine (NH) that is available for functionalization.

Alkylation reactions using alkyl halides in the presence of a base will typically lead to a mixture of N1- and N3-alkylated products on the benzimidazole ring, as well as N-alkylation of the piperazine moiety. The relative reactivity of these sites can be influenced by the reaction conditions and the nature of the electrophile. Directing group strategies can be employed to achieve higher regioselectivity.

Electrophilic aromatic substitution on the benzimidazole ring is generally difficult due to the electron-deficient nature of the imidazole part. However, the benzene ring, activated by the piperazine substituent, can potentially undergo electrophilic substitution, although conditions need to be carefully controlled to avoid side reactions. More commonly, functionalization of the aromatic core is achieved through the use of pre-functionalized starting materials.

| Reaction Type | Reagent | Potential Sites of Functionalization |

| Alkylation | Alkyl Halide / Base | N1/N3 of Benzimidazole, N' of Piperazine |

| Acylation | Acyl Chloride / Base | N1/N3 of Benzimidazole, N' of Piperazine |

| Sulfonylation | Sulfonyl Chloride / Base | N1/N3 of Benzimidazole, N' of Piperazine |

Substitution Reactions on the Benzimidazole Moiety

The benzimidazole ring system is susceptible to electrophilic substitution reactions, primarily at the benzene ring positions. The presence of the piperazine substituent at the 5-position influences the regioselectivity of these reactions.

Halogenation: The introduction of halogen atoms onto the benzimidazole core can significantly modulate the electronic and lipophilic properties of the molecule. Direct bromination of benzimidazole and its derivatives in aqueous solution is a known transformation. rsc.org While specific studies on the direct halogenation of 1H-Benzimidazole, 5-(1-piperazinyl)- are not extensively detailed in the reviewed literature, the general reactivity of the benzimidazole ring suggests that electrophilic halogenating agents would likely direct substitution to the positions ortho and meta to the existing piperazine group. Theoretical investigations into the halogenation of benzimidazole derivatives can provide insights into the expected reactivity and regioselectivity. nih.govnih.gov

Nitration: Nitration of the benzimidazole ring is a common method for introducing a nitro group, which can serve as a handle for further functionalization. The nitration of N-substituted imidazoles can be challenging but is achievable. semanticscholar.org For 2-Alkyl-5(6)-chloro-(or methyl-) benzimidazoles, mononitration has been shown to introduce the nitro group at the 6 (or 5) position. researchgate.net Given the electronic nature of the piperazine substituent, nitration of 1H-Benzimidazole, 5-(1-piperazinyl)- would likely occur at one of the available positions on the benzene ring, with the precise location influenced by the reaction conditions.

Sulfonation: The introduction of a sulfonic acid group can enhance the aqueous solubility of the molecule. While specific sulfonation of the title compound is not detailed, 1H-Benzimidazole-5-sulfonic acid is a known compound, suggesting that direct sulfonation of the benzimidazole ring is a feasible transformation. nih.govfda.gov

Modifications of the Piperazine Nitrogen Atoms

The secondary amine of the piperazine ring offers a prime site for a wide array of chemical modifications, allowing for the introduction of diverse functionalities.

N-Alkylation and N-Acylation: The most common modifications of the piperazine moiety involve N-alkylation and N-acylation. Mono-alkylation of piperazine can be achieved with various alkyl halides. To control the mono- to di-alkylation ratio, strategies such as using a large excess of piperazine or employing a mono-protected piperazine derivative are often utilized. semanticscholar.org Reductive amination with aldehydes or ketones in the presence of a reducing agent is another effective method for introducing alkyl groups. semanticscholar.org N-acylation is readily accomplished using acyl chlorides or acid anhydrides to form the corresponding amides. semanticscholar.org

N-Arylation: The introduction of an aryl group at the piperazine nitrogen can be achieved through copper-catalyzed N-arylation reactions, such as the Ullmann condensation, or palladium-catalyzed methods like the Buchwald-Hartwig amination. nih.govresearchgate.net These reactions allow for the coupling of the piperazine nitrogen with a variety of aryl halides and triflates, providing access to a broad range of N-arylpiperazine derivatives. mit.edu

Michael Addition: The secondary amine of the piperazine ring can undergo aza-Michael addition to α,β-unsaturated compounds. This reaction allows for the introduction of a variety of side chains containing carbonyl or nitrile functionalities. mdpi.comnih.govrsc.orguniurb.itresearchgate.net Lipase-catalyzed aza-Michael additions have also been reported, offering a biocatalytic route to these derivatives. mdpi.com

| Modification Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., EtOH) | N-Alkylpiperazine |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3), Solvent (e.g., CH2Cl2) | N-Alkylpiperazine |

| N-Acylation | Acyl chloride or Acid anhydride, Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | N-Acylpiperazine |

| N-Arylation (Ullmann) | Aryl halide, Copper catalyst, Ligand, Base, High temperature | N-Arylpiperazine |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base, Solvent (e.g., Toluene) | N-Arylpiperazine |

| Aza-Michael Addition | α,β-Unsaturated carbonyl or nitrile, Solvent (e.g., MeOH) | β-Amino carbonyl or nitrile |

Side Chain Appendages and Linker Chemistry

The derivatization of 1H-Benzimidazole, 5-(1-piperazinyl)- with various side chains and linkers is a key strategy in the development of new bioactive molecules. This is often achieved by first introducing a reactive handle on either the benzimidazole or piperazine moiety.

A common approach involves the synthesis of a benzimidazole precursor bearing a carboxylic acid group. This carboxylic acid can then be coupled with the piperazine nitrogen of a separate fragment, or the piperazine nitrogen of 1H-Benzimidazole, 5-(1-piperazinyl)- can be acylated with a linker containing a terminal functional group for further elaboration. Amide bond formation is typically achieved using standard coupling reagents. adichemistry.com

The synthesis of analogues of the DNA minor groove binder Hoechst 33258, which features a bis-benzimidazole core, often involves the coupling of a piperazine-containing benzimidazole with another benzimidazole moiety through an amide linkage. nih.govorganic-chemistry.orgrsc.orgcas.org This highlights the utility of amide bond formation in constructing complex molecular architectures based on the 1H-Benzimidazole, 5-(1-piperazinyl)- scaffold.

| Linker/Side Chain Type | Attachment Point | Coupling Chemistry | Example Application |

| Alkyl chains with terminal functional groups | Piperazine Nitrogen | N-Alkylation | Introduction of reactive handles for further derivatization. |

| Carboxylic acid-containing fragments | Piperazine Nitrogen | Amide bond formation | Synthesis of bioactive compounds, e.g., enzyme inhibitors. nih.gov |

| Benzimidazole-containing fragments | Piperazine Nitrogen | Amide bond formation | Synthesis of DNA-binding agents like Hoechst 33258 analogues. organic-chemistry.orgrsc.org |

| Aryl groups | Piperazine Nitrogen | N-Arylation (Ullmann, Buchwald-Hartwig) | Modulation of pharmacological properties. nih.gov |

Scalable Synthesis and Process Optimization for Research Applications

The development of efficient and scalable synthetic routes is crucial for the production of 1H-Benzimidazole, 5-(1-piperazinyl)- and its derivatives for research purposes. A key intermediate in many synthetic approaches is 4-(piperazin-1-yl)benzene-1,2-diamine. The synthesis of this intermediate often starts from commercially available materials and involves steps such as nucleophilic aromatic substitution and nitro group reduction. nih.govtdcommons.org

The classical Phillips benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, is a widely used method for constructing the benzimidazole ring. semanticscholar.orgadichemistry.comcolab.ws The use of formic acid in this reaction leads to the parent 1H-benzimidazole ring. semanticscholar.org

Structure Activity Relationship Sar Studies of 1h Benzimidazole, 5 1 Piperazinyl Derivatives

Impact of Substituent Variation on Molecular Interactions

The biological activity of 1H-Benzimidazole, 5-(1-piperazinyl)- derivatives is profoundly influenced by the nature and position of substituents on both the benzimidazole (B57391) and piperazine (B1678402) rings. These modifications can alter the electronic properties, steric profile, and conformational flexibility of the molecule, thereby modulating its interaction with biological targets.

Electronic Effects of Functional Groups

For instance, studies on a series of (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives, which share a structural resemblance to the core scaffold of interest, have shown that the introduction of substituents on the phenyl ring can diminish antibacterial activity compared to the unsubstituted analog. researchgate.net In one study, the unsubstituted derivative exhibited comparable activity to the standard drug tetracycline (B611298) against Staphylococcus aureus. researchgate.net This suggests that an unadorned phenyl ring on the piperazine nitrogen might be optimal for certain antibacterial applications.

Conversely, in other contexts, specific substitutions are beneficial. For example, in a series of 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-substituted-1H-benzimidazoles, derivatives with iodo and methyl groups at the 5-position of the benzimidazole ring showed enhanced antifungal activity. researchgate.net The electronic nature of these substituents—iodine being weakly deactivating and methyl being weakly activating—highlights the nuanced electronic requirements for different biological targets.

The following table summarizes the impact of various substituents on the biological activity of benzimidazole-piperazine derivatives based on reported findings.

| Compound Series | Substituent (Position) | Electronic Effect | Impact on Biological Activity | Reference |

| (1H-benzimidazol-2-ylmethyl)-N-(phenyl)amine derivatives | 4-OCH3, 4-CH3, 4-Cl, 4-Br on phenyl ring | EDG, EDG, EWG, EWG | Diminished antibacterial activity compared to unsubstituted | researchgate.net |

| 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-1H-benzimidazoles | 5-iodo, 5-methyl | Weakly deactivating, Weakly activating | Higher antifungal activity | researchgate.net |

| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidines | 3,4-dichloro substituted phenyl at C-2 | EWG | Greatest antibacterial activity | researchgate.net |

Steric Hindrance and Conformational Flexibility

The size and spatial arrangement of substituents introduce steric constraints that can either favor or hinder the binding of a ligand to its receptor. Steric hindrance can dictate the preferred conformation of the molecule, influencing its ability to fit into a binding pocket.

In a series of piperazine-based benzimidazole derivatives investigated for urease inhibition, the position of a methyl group on an associated aryl ring drastically affected activity. nih.gov A methyl group at the para position resulted in weaker inhibitory potential, whereas moving it to the meta position significantly enhanced activity. nih.gov This suggests that the steric bulk of the methyl group at the para position may clash with the enzyme's active site, while the meta position allows for a more favorable binding conformation. nih.gov

Furthermore, the introduction of a linker, such as -SCH2CO-, between the benzimidazole and piperazine cores has been shown to enhance antineoplastic activity. mdpi.com This linker likely provides greater conformational flexibility, allowing the molecule to adopt an optimal orientation for interaction with its target, tubulin. mdpi.com The flexibility of the piperazine ring itself is also a critical factor, as it can adopt different conformations (e.g., chair, boat) to accommodate the geometric constraints of a binding site.

Positional Isomerism and SAR Implications

The position of the piperazine substituent on the benzimidazole ring is a critical determinant of biological activity. While this article focuses on 5-(1-piperazinyl) derivatives, it is important to acknowledge that other positional isomers, such as those with substitution at the 2-, 4-, or 6-positions, can exhibit markedly different pharmacological profiles.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the desired biological activity. researchgate.netnih.govresearchgate.netnih.gov These approaches involve replacing the core scaffold or specific functional groups with others that are structurally different but possess similar physicochemical and biological properties. nih.govresearchgate.net

In the context of 1H-Benzimidazole, 5-(1-piperazinyl)- derivatives, one could envision several scaffold hopping strategies. For instance, the benzimidazole core could be replaced with other bicyclic aromatic systems like indole (B1671886), indazole, or benzothiazole. This can lead to new intellectual property and potentially improved pharmacokinetic profiles.

Bioisosteric replacement of the piperazine ring is also a common strategy. Replacing the piperazine with other cyclic amines, such as piperidine (B6355638) or morpholine, can modulate the basicity, lipophilicity, and hydrogen bonding capacity of the molecule. For example, in a series of compounds targeting dopamine (B1211576) D2/D3 receptors, bioisosteric analogues of a 5-hydroxy indole derivative were designed, where benzofuran (B130515) and benzo[b]thiophene moieties were explored. dntb.gov.ua

The following table provides examples of potential bioisosteric replacements for the 1H-Benzimidazole, 5-(1-piperazinyl)- scaffold.

| Original Fragment | Potential Bioisosteric Replacement/Scaffold Hop | Rationale for Replacement |

| Benzimidazole | Indole, Indazole, Benzothiazole, Quinoline | Modulate electronic properties, explore new intellectual property, improve metabolic stability. |

| Piperazine | Piperidine, Morpholine, Homopiperazine | Alter basicity, lipophilicity, hydrogen bonding capacity, and conformational flexibility. |

| Phenyl (on piperazine) | Pyridyl, Thienyl, Furan | Introduce heteroatoms to modulate polarity, solubility, and potential for hydrogen bonding. |

Rational Design Strategies Based on SAR Analysis

A thorough understanding of the SAR of 1H-Benzimidazole, 5-(1-piperazinyl)- derivatives allows for the rational design of new and improved therapeutic agents. nih.govresearchgate.netmedcraveonline.com By identifying the key structural features required for a particular biological activity, medicinal chemists can focus on synthesizing compounds with a higher probability of success.

For example, if SAR studies reveal that a bulky, lipophilic substituent on the piperazine nitrogen is crucial for activity, subsequent design efforts can concentrate on exploring a variety of such groups. Molecular docking studies can further refine this process by predicting the binding modes of designed compounds within the active site of a target protein, helping to prioritize synthetic efforts. medcraveonline.comnih.gov

In the development of new quinoline-benzimidazole hybrids bearing a piperazine acetamide (B32628) moiety as α-glucosidase inhibitors, rational design led to a compound that was 28-fold more potent than the standard drug, acarbose. nih.gov This success was based on incorporating pharmacophoric elements known to be important for interacting with the target enzyme. nih.gov Similarly, the design of mixed 5-HT1A/5-HT3 ligands was guided by the pharmacophoric elements of known ligands for these receptors, resulting in compounds with high affinity for both targets. nih.gov

The integration of computational tools with traditional SAR studies accelerates the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of compounds with their biological activities, providing predictive power for the design of new analogs. medcraveonline.com

Mechanistic Investigations of 1h Benzimidazole, 5 1 Piperazinyl and Its Analogs at a Molecular Level

Elucidation of Molecular Binding Modes

The biological effects of 1H-benzimidazole, 5-(1-piperazinyl)- and its derivatives are initiated by their physical interaction with macromolecular targets such as receptors and enzymes. Docking studies and site-directed mutagenesis have been instrumental in mapping these interactions at an atomic level.

Analogs of 1H-benzimidazole, 5-(1-piperazinyl)- have been extensively studied for their interactions with various neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors.

Docking analyses of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole derivatives with the dopamine D2 receptor have revealed key interaction points. nih.gov The protonated N1 nitrogen of the piperazine (B1678402) ring typically forms a salt bridge with the aspartate residue Asp 86. nih.gov The benzimidazole (B57391) portion of the ligand establishes hydrogen bonds with serine residues (Ser 141, Ser 122) and a histidine residue (His 189). nih.gov Furthermore, the aryl group attached to the piperazine engages in edge-to-face π-π stacking interactions with aromatic residues like Phe 178, Tyr 216, and Trp 182. nih.gov

Similarly, studies on lerisetron (B1674766), a 1-(phenylmethyl)-2-piperazinyl benzimidazole analog and a potent serotonin 5-HT3 receptor antagonist, have identified critical interactions within the 5-HT3A receptor binding pocket. nih.gov The benzimidazole group is proposed to interact with tryptophan (W89), while the N-benzyl group has a weak interaction with arginine (R91). nih.gov The distal nitrogen of the piperazine ring is thought to interact with two tyrosine residues, Y142 and Y152, possibly through a cation-π interaction. nih.gov

Table 1: Summary of Ligand-Receptor Molecular Interactions

| Compound Class | Receptor | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 5-(Arylpiperazinyl-propyl)-1H-benzimidazoles | Dopamine D2 | Asp 86 | Salt Bridge | nih.gov |

| 5-(Arylpiperazinyl-propyl)-1H-benzimidazoles | Dopamine D2 | Ser 141, Ser 122, His 189 | Hydrogen Bond | nih.gov |

| 5-(Arylpiperazinyl-propyl)-1H-benzimidazoles | Dopamine D2 | Phe 178, Tyr 216, Trp 182 | Edge-to-Face (π-π) | nih.gov |

| Lerisetron Analog | Serotonin 5-HT3A | W89 | Aromatic Interaction | nih.gov |

| Lerisetron Analog | Serotonin 5-HT3A | R91 | Weak Interaction | nih.gov |

| Lerisetron Analog | Serotonin 5-HT3A | Y142, Y152 | Cation-π Interaction | nih.gov |

The benzimidazole scaffold is a versatile inhibitor of various enzymes. The mechanism often involves the compound fitting into the enzyme's active site and forming specific interactions that prevent the natural substrate from binding.

Tubulin Polymerization Inhibition: A significant mechanism of action for some benzimidazole derivatives is the disruption of microtubule formation through binding to β-tubulin. nih.gov These compounds often occupy the colchicine-binding site. nih.govnih.gov Molecular dynamics simulations of a 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole (BI-02) analog revealed multiple intermolecular contacts. nih.gov Key hydrophobic interactions occur with residues such as Cys241, Ala316, and Val318, while direct hydrogen bonds are formed with Asn258, Val315, and Lys352. nih.gov This binding event disrupts the polymerization of tubulin dimers into microtubules, a process essential for cell division and structure. nih.gov

Urease Inhibition: Piperazine-based benzimidazole derivatives have demonstrated potent inhibition of urease, an enzyme crucial for certain pathogens. nih.gov Molecular docking studies suggest that these inhibitors occupy the active site of the enzyme, with the benzimidazole and piperazine moieties playing key roles in anchoring the molecule. The inhibitory activity is sensitive to the substitution pattern on the aryl ring attached to the piperazine. nih.gov

Other Enzyme Targets: Benzimidazole derivatives have shown inhibitory activity against a range of other enzymes. Certain analogs act as α-amylase and dipeptidyl peptidase-4 (DPP-4) inhibitors, relevant in metabolic contexts. researchgate.net Others have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Table 2: Enzyme Inhibitory Activity of Benzimidazole Analogs

| Compound Class/Analog | Enzyme Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Benzimidazole-Thiadiazole-Thiazole Hybrids | α-Amylase | 1.10 ± 0.05 to 12.50 ± 0.30 µM | researchgate.net |

| Piperazine-benzimidazole hybrids | Urease | 0.15 ± 0.09 to 12.17 ± 1.09 µM | nih.gov |

| Benzimidazole-pyrrole hybrid (Compound 10) | AChE | 19.44 ± 0.60 µM | nih.gov |

| Benzimidazole-pyrrole hybrid (Compound 10) | BuChE | 21.57 ± 0.61 µM | nih.gov |

Structure-Mechanism Relationships

Structure-mechanism relationships, derived from structure-activity relationship (SAR) studies, provide insight into how specific chemical features of a molecule influence its molecular mechanism.

Influence of the Arylpiperazine Moiety: For derivatives acting on dopamine and serotonin receptors, the substitution on the aryl ring of the piperazine is critical. An ortho-alkoxy group on this ring, for instance, appears to be a key pharmacophoric element for achieving high affinity for the 5-HT1A receptor. nih.gov

Role of the Benzimidazole Core and Substituents: The benzimidazole nucleus itself is a crucial anchor, engaging in hydrogen bonding and aromatic interactions. nih.govnih.gov Modifications to this core can significantly alter activity. For example, studies on 5-substituted benzimidazoles show that the nature of the group at the 5-position (-H, -COOH, or -SO3H) dramatically influences certain biological activities, indicating its importance in target recognition. nih.gov For cholinesterase inhibition, a nitro (-NO2) group at the 5-position of the benzimidazole ring was found to be beneficial for potent activity. nih.gov

Impact of Linker and Peripheral Groups: In lerisetron analogs targeting the 5-HT3 receptor, the removal of the N1-benzyl group leads to a significant decrease in binding affinity, demonstrating its role in receptor interaction. nih.gov Similarly, for dopamine D2 receptor ligands, the length and nature of the chain linking the benzimidazole and piperazine moieties influences binding. nih.gov

In essence, the molecular mechanism of a given 1H-benzimidazole, 5-(1-piperazinyl)- analog is a composite of interactions dictated by its unique three-dimensional structure and electronic properties. The piperazine ring often provides a key basic nitrogen for salt bridges, the benzimidazole core offers hydrogen bonding and hydrophobic surfaces, and the peripheral aryl groups fine-tune binding affinity and selectivity through additional interactions.

Affinity and Selectivity Profiling in Research Models

The therapeutic potential of any pharmacological agent is intrinsically linked to its affinity for its intended molecular target and its selectivity over other potential targets. For 1H-Benzimidazole, 5-(1-piperazinyl)- and its analogs, extensive research has been conducted to characterize these properties, primarily focusing on their interactions with dopamine and serotonin receptor subtypes. These studies are crucial for understanding the molecular basis of their activity and for guiding the development of compounds with improved potency and refined pharmacological profiles.

Research has demonstrated that derivatives of the 1H-Benzimidazole, 5-(1-piperazinyl)- scaffold are notable for their interaction with G-protein coupled receptors (GPCRs), which are significant targets in drug discovery. nih.gov The affinity of these compounds is typically quantified using radioligand binding assays, where the compound's ability to displace a known radioactive ligand from its receptor is measured. The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) provides a measure of the compound's binding affinity.

Dopamine Receptor Affinity

Analogs of 1H-Benzimidazole, 5-(1-piperazinyl)- have shown a pronounced affinity for dopamine D2 receptors. nih.gov A series of synthesized 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles and 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles were evaluated for their binding to D1 and D2 dopamine receptors, as well as the 5-HT1A serotonin receptor. The findings indicated that these compounds generally possess a high affinity for the D2 receptor. nih.gov

Molecular docking studies have provided insights into these interactions, suggesting that a salt bridge between the protonated nitrogen of the piperazine ring and a conserved aspartate residue in the D2 receptor is a key interaction. nih.govsemanticscholar.org Furthermore, the benzimidazole portion of the molecule can form hydrogen bonds with serine and histidine residues within the receptor's binding pocket. nih.gov

The length of the alkyl linker connecting the benzimidazole and piperazine moieties has been identified as a critical factor for high affinity. Linkers of 5 or 6 methylene (B1212753) groups appear to be optimal, allowing the molecule to interact with both the orthosteric binding site and an extended binding pocket of the D2 receptor. semanticscholar.org

In another study focusing on D2 and D3 receptor affinity, enantiomers of a potent racemic compound exhibited differential activity. The (-)-enantiomer, (-)-10e, displayed higher affinity for both D2 (Ki = 47.5 nM) and D3 (Ki = 0.57 nM) receptors compared to its (+)-enantiomer. nih.gov This highlights the stereochemical sensitivity of the receptor binding.

| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | Selectivity (D2/D3) |

|---|---|---|---|

| (-)-10e | 47.5 | 0.57 | 83.3 |

| (+)-10e | 113 | 3.73 | 30.3 |

| Indazole derivative 10g | High affinity for D2 and D3 receptors | ||

| Benzo[b]thiophene derivative 10i | High affinity for D2 and D3 receptors |

Data sourced from a study on heterocyclic analogues of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. nih.gov

Serotonin Receptor Affinity and Selectivity

In addition to dopamine receptors, the 1H-Benzimidazole, 5-(1-piperazinyl)- scaffold has been explored for its interaction with various serotonin (5-HT) receptors. The structural similarity of these compounds to known arylpiperazine 5-HT ligands makes this a logical avenue of investigation. nih.gov

Studies on 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives, which incorporate a piperazine moiety, revealed moderate to high affinity for the 5-HT4 receptor (Ki = 6.7–75.4 nM). researchgate.net These compounds demonstrated selectivity over 5-HT3 and D2 receptors. The substituent at the 3-position of the benzimidazole ring was found to be a key determinant of affinity and functional activity, with ethyl or cyclopropyl (B3062369) groups favoring antagonism and an isopropyl group leading to partial agonism. researchgate.net

Furthermore, a series of (benzimidazolyl)piperazines developed through palladium-mediated amination of bromobenzimidazoles were identified as potent ligands for the 5-HT1A receptor. nih.gov The affinity for the 5-HT1A receptor is a common feature among many arylpiperazine derivatives. nih.govmdpi.com Research has shown that analogs can be designed to have high affinity for the 5-HT1A receptor while maintaining lower affinity for D2 receptors, thereby improving the selectivity profile. nih.gov

| Compound Class | Target Receptor | Affinity Range (Ki) | Selectivity Profile |

|---|---|---|---|

| 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides | 5-HT4 | 6.7 - 75.4 nM | Selective over 5-HT3 and D2 receptors |

| (Benzimidazolyl)piperazines | 5-HT1A | Identified as potent ligands |

Data compiled from studies on benzimidazole-carboxamide derivatives and (benzimidazolyl)piperazines. researchgate.netnih.gov

Computational Chemistry and in Silico Modeling of 1h Benzimidazole, 5 1 Piperazinyl

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a small molecule ligand, such as a 1H-Benzimidazole, 5-(1-piperazinyl)- derivative, within the active site of a target protein. nih.gov This simulation provides critical information on the feasibility of a protein-ligand interaction.

The analysis of the docked protein-ligand complex is crucial for understanding the structural basis of molecular recognition. For benzimidazole-piperazine hybrids, studies have identified key interactions with various biological targets, including enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-tubulin. nih.govnih.gov These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netsemanticscholar.org

For instance, in docking studies with cholinesterase enzymes, the benzimidazole (B57391) core often engages in π-π stacking with aromatic residues like tryptophan or tyrosine in the active site, while the piperazine (B1678402) moiety and its substituents can form hydrogen bonds and hydrophobic contacts, anchoring the ligand within the binding pocket. nih.gov Similarly, when targeting beta-tubulin, benzimidazole derivatives have been shown to occupy the colchicine (B1669291) binding site, where interactions with residues such as Thr, Tyr, Phe, and Cys are critical for stability. nih.govsemanticscholar.org

Table 1: Illustrative Molecular Docking Interactions for Benzimidazole Derivatives This table presents generalized findings for the benzimidazole class of compounds against various protein targets, as specific data for 1H-Benzimidazole, 5-(1-piperazinyl)- may not be publicly available.

| Protein Target (PDB ID) | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Acetylcholinesterase | Trp84, Tyr334 | π-π stacking |

| Ser122, His440 | Hydrogen bond | |

| Beta-tubulin (1SA0) | Thr340, Tyr312 | Hydrogen bond |

| Phe296 | π-π stacking | |

| Ile341, Phe343, Cys315 | Hydrophobic/Alkyl interactions | |

| FGFR1 Kinase | Tyr563, Ser565 | Hydrogen bond |

| Farnesoid X Receptor (FXR) | Arg264, His447 | Hydrogen bond |

Binding energy calculations provide a quantitative estimate of the binding affinity between a ligand and its target protein. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity. nih.gov Docking programs calculate scoring functions to rank different poses, with values often expressed in kcal/mol. semanticscholar.org

Studies on benzimidazole derivatives have reported binding energies ranging from -7.0 to -8.50 kcal/mol for targets like beta-tubulin, suggesting strong binding affinity. nih.govsemanticscholar.org More advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be employed post-docking to refine these energy calculations and provide a more accurate estimation of the free energy of binding. researchgate.netbohrium.com

Table 2: Sample Binding Energy Calculations for Benzimidazole Analogs Binding energies are illustrative and derived from studies on the broader benzimidazole class.

| Compound Class | Protein Target | Method | Calculated Binding Energy (kcal/mol) |

|---|---|---|---|

| Benzimidazole-piperazine | Acetylcholinesterase | Molecular Docking | -7.5 to -9.8 |

| 2-substituted Benzimidazole | Beta-tubulin | Molecular Docking | -7.11 to -8.50 semanticscholar.org |

| Benzimidazole-carboxamidine | 14-alpha demethylase | MM/GBSA | -50.25 to -65.78 |

| Benzimidazole derivative | Farnesoid X Receptor | Molecular Docking | -8.0 to -10.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.com For benzimidazole derivatives, QSAR models are instrumental in predicting the activity of newly designed compounds and identifying the key structural features that govern their potency. researchgate.netnih.gov

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. biointerfaceresearch.com These descriptors can be categorized into several classes:

Electronic Descriptors: Describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.net

Steric Descriptors: Relate to the size and shape of the molecule, including molecular weight, volume, and surface area. biointerfaceresearch.com

Topological Descriptors: Characterize the connectivity and branching of the molecular structure.

Thermodynamic Descriptors: Pertain to the energetic properties of the molecule, such as heat of formation and hydration energy. biointerfaceresearch.com

Physicochemical Descriptors: Include properties like the logarithm of the partition coefficient (logP), which measures lipophilicity. researchgate.net

Once generated, a crucial step is to select the most relevant descriptors that have the highest correlation with biological activity, often using statistical techniques like multiple linear regression (MLR) or machine learning algorithms to avoid overfitting. biointerfaceresearch.comnih.gov

With a set of selected descriptors, a predictive QSAR model is developed. Various statistical and machine learning methods are employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). biointerfaceresearch.comnih.govnih.gov

The robustness and predictive power of the developed model must be rigorously validated. Internal validation is often performed using methods like leave-one-out cross-validation (LOO-CV), which yields a cross-validation coefficient (Q² or r²cv). nih.govnih.gov External validation involves using the model to predict the activity of a separate "test set" of compounds that were not used in model development. nih.gov A high predictive correlation coefficient (predictive r²) for the external test set indicates a reliable and predictive QSAR model. nih.gov

Table 3: Statistical Parameters for Representative QSAR Models of Benzimidazole Derivatives

| Model Type | Target Activity | R² (Training Set) | Q² (Cross-Validation) | Predictive r² (Test Set) |

|---|---|---|---|---|

| 3D-QSAR (CoMFA) | HCV NS5B Polymerase Inhibition | 0.95+ | 0.630 | 0.734 nih.gov |

| 3D-QSAR (CoMSIA) | Farnesoid X Receptor Agonism | 0.8974 | 0.7559 | - nih.gov |

| MLR / NN | Anti-enterovirus Activity | 0.80+ | Yes | - biointerfaceresearch.com |

| SVM | Corrosion Inhibition | - | - | 0.9589 (R) nih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups. nih.govresearchgate.net

For benzimidazole derivatives, pharmacophore models have been successfully developed to understand their interaction with targets like the Farnesoid X Receptor (FXR). nih.govresearchgate.net A common hypothesis for FXR agonists, for example, might consist of three hydrophobic features and two aromatic rings (HHHRR). nih.govresearchgate.net

Once a statistically validated pharmacophore model is established, it can be used as a 3D query for virtual screening. nih.govresearchgate.net This process involves searching large chemical databases (such as ZINC, ChemDiv, or MolPort) to identify novel compounds that match the pharmacophoric features. nih.govfrontiersin.org The retrieved "hits" are then typically subjected to further filtering, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to prioritize candidates for synthesis and biological testing. researchgate.netnih.gov This approach significantly accelerates the discovery of new lead compounds by narrowing down vast chemical libraries to a manageable number of promising molecules. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. For a flexible molecule like 1H-Benzimidazole, 5-(1-piperazinyl)-, MD simulations provide critical insights into its conformational landscape, stability of different conformers, and the energetic barriers between them. Such analyses are vital for understanding how the molecule might interact with a biological target. rsc.org

The conformational flexibility of 1H-Benzimidazole, 5-(1-piperazinyl)- primarily arises from two sources: the puckering of the piperazine ring and the rotation around the single bond connecting the piperazine nitrogen to the benzimidazole ring. The piperazine ring typically adopts a low-energy chair conformation, but boat or twist-boat conformations are also possible and can be explored during a simulation.

In a typical MD simulation study, the molecule is placed in a simulated physiological environment, often a box of water molecules with appropriate ions, and its trajectory is calculated by solving Newton's equations of motion. semanticscholar.org The simulation reveals how the molecule moves, vibrates, and changes shape. Over the course of a simulation, which can span from nanoseconds to microseconds, a wide range of possible conformations are sampled. researchgate.net

Analysis of the MD trajectory allows for the identification of the most stable, low-energy conformations. This is often done by plotting the potential energy of the system over time and analyzing the distribution of key dihedral angles. For 1H-Benzimidazole, 5-(1-piperazinyl)-, the key torsional angles would define the orientation of the piperazine ring relative to the benzimidazole core. The results can reveal whether the molecule has a preferred, rigid conformation or if it is highly flexible, readily adopting multiple shapes. nih.gov This information is crucial for structure-based drug design, as the biologically active conformation that binds to a target protein must be accessible. rsc.org

Table 1: Key Dihedral Angles for Conformational Analysis of 1H-Benzimidazole, 5-(1-piperazinyl)-

| Dihedral Angle | Atoms Defining the Angle | Description |

| τ1 | C4-C5-N(piperazinyl)-C(piperazinyl) | Defines the rotation of the entire piperazine group relative to the plane of the benzimidazole ring. |

| τ2 | C5-N(piperazinyl)-C(piperazinyl)-C(piperazinyl) | Describes the puckering and internal geometry of the piperazine ring. |

| τ3 | N(piperazinyl)-C(piperazinyl)-N(piperazinyl)-H | Defines the orientation of the N-H proton on the piperazine ring, which can be axial or equatorial. |

In Silico Absorption, Distribution, Metabolism, Excretion (ADME) Prediction for Research Lead Prioritization

In the early stages of drug discovery, prioritizing compounds with favorable pharmacokinetic profiles is essential to reduce attrition rates in later developmental phases. isca.me In silico ADME prediction uses computational models to estimate the absorption, distribution, metabolism, and excretion properties of a molecule before it is synthesized. bas.bgnih.gov For 1H-Benzimidazole, 5-(1-piperazinyl)-, these predictions provide a valuable forecast of its potential as a drug candidate.

Various computational tools and web servers, such as SwissADME and PkCSM, are frequently employed to calculate these properties based on the molecule's 2D structure. isca.meresearchgate.net These predictions are often based on established rules and models derived from large datasets of known drugs.

Physicochemical Properties and Drug-Likeness

A primary step in ADME prediction is the evaluation of physicochemical properties and adherence to drug-likeness rules, such as Lipinski's Rule of Five. nih.gov These rules suggest that orally active compounds generally have a molecular weight under 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. As shown in the table below, 1H-Benzimidazole, 5-(1-piperazinyl)- is predicted to comply with these rules, indicating a higher probability of good oral bioavailability.

Table 2: Predicted Physicochemical Properties and Drug-Likeness for 1H-Benzimidazole, 5-(1-piperazinyl)-

| Property | Predicted Value | Lipinski's Rule of Five | Compliance |

| Molecular Weight | 216.28 g/mol | < 500 | Yes |

| MLogP (Lipophilicity) | 1.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Molar Refractivity | 65.10 | 40 - 130 | Yes |

| Topological Polar Surface Area (TPSA) | 44.75 Ų | < 140 Ų | Yes |

Pharmacokinetic Predictions

Beyond physicochemical properties, specific pharmacokinetic parameters are predicted. Gastrointestinal (GI) absorption is a critical parameter for orally administered drugs. mdpi.com For 1H-Benzimidazole, 5-(1-piperazinyl)-, high GI absorption is predicted. Another key factor is its ability to cross the blood-brain barrier (BBB), which is crucial for drugs targeting the central nervous system. mdpi.comnih.gov Predictions suggest this compound may permeate the BBB.

Metabolism is often mediated by cytochrome P450 (CYP) enzymes. In silico models can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This information is vital for anticipating potential drug-drug interactions. The compound is predicted not to inhibit most major CYP enzymes, which is a favorable characteristic.

Table 3: Predicted ADME Profile for 1H-Benzimidazole, 5-(1-piperazinyl)-

| Parameter | Prediction | Implication for Lead Prioritization |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Favorable for oral administration. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential candidate for CNS targets. |

| P-glycoprotein (P-gp) Substrate | No | Low probability of active efflux from cells, which is favorable. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of interactions with drugs metabolized by this enzyme. |

| CYP2C9 Inhibitor | No | Low risk of interactions with drugs metabolized by this enzyme. |

| CYP2C19 Inhibitor | No | Low risk of interactions with drugs metabolized by this enzyme. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | No | Low risk of interactions with drugs metabolized by this enzyme. |

| Excretion | ||

| LogS (Aqueous Solubility) | -2.95 (Moderately Soluble) | Acceptable solubility for absorption and formulation. |

These in silico predictions collectively suggest that 1H-Benzimidazole, 5-(1-piperazinyl)- possesses a promising ADME profile, making it a viable candidate for further investigation in the research and development pipeline.

Applications of 1h Benzimidazole, 5 1 Piperazinyl in Chemical Biology and Preclinical Research Models

Development as a Pharmacological Tool or Probe

The structural characteristics of 1H-benzimidazole, 5-(1-piperazinyl)- lend themselves to modification for use as pharmacological tools to investigate biological systems. These tools, such as radioligands and fluorescent probes, are instrumental in studying receptor binding, distribution, and cellular imaging.

Radioligand Synthesis and Binding Assays

While specific radiolabeled versions of 1H-Benzimidazole, 5-(1-piperazinyl)- are not extensively documented in publicly available literature, the benzimidazole-piperazine core is a common motif in ligands developed for various receptors. The synthesis of a radiolabeled analog would typically involve the incorporation of a radionuclide, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule. This could be achieved by introducing the label on the benzimidazole (B57391) ring or the piperazine (B1678402) moiety.

Once synthesized, these radioligands are invaluable in binding assays to determine the affinity and selectivity of unlabeled compounds for a specific target. In these assays, the radioligand binds to a receptor or enzyme, and a test compound is introduced to compete for the same binding site. The ability of the test compound to displace the radioligand is measured, providing a quantitative measure of its binding affinity (Ki or IC50 value). For instance, derivatives of the benzimidazole-piperazine scaffold have been evaluated for their binding affinity to serotoninergic receptors, demonstrating the utility of this chemical class in receptor binding studies.

Fluorescent Probe Design and Imaging Applications

The benzimidazole scaffold is known to be a part of many fluorescent molecules. The development of fluorescent probes based on the 1H-benzimidazole, 5-(1-piperazinyl)- structure allows for the visualization and tracking of biological processes in real-time. The design of such probes often involves attaching a fluorophore to the core structure. The inherent fluorescence of the benzimidazole ring itself can also be modulated by substitution.

These fluorescent probes can be employed in a variety of imaging applications, including fluorescence microscopy to study the localization of a target protein within a cell or tissue. While specific fluorescent probes based on 1H-Benzimidazole, 5-(1-piperazinyl)- are not widely reported, the general principles of probe design suggest that this scaffold is a suitable candidate for the development of novel imaging agents.

Lead Compound Identification and Optimization in Drug Discovery Pipelines (excluding clinical stages)

The 1H-benzimidazole, 5-(1-piperazinyl)- scaffold is a prominent "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This makes it an attractive starting point for the identification and optimization of lead compounds in drug discovery programs.

Researchers often synthesize libraries of derivatives by modifying the benzimidazole ring, the piperazine moiety, or by adding various substituents to explore the structure-activity relationship (SAR). For example, studies have shown that modifications to the piperazine nitrogen can significantly impact the potency and selectivity of the resulting compounds. The optimization process aims to enhance the desired pharmacological activity while minimizing off-target effects and improving pharmacokinetic properties. This iterative process of design, synthesis, and testing is a cornerstone of preclinical drug development. The benzimidazole-piperazine framework has been a key component in the development of inhibitors for various enzymes and receptors, highlighting its importance in generating novel therapeutic candidates.

In Vitro Efficacy and Potency Evaluation in Non-Human Biological Systems

Before a compound can be considered for further development, its efficacy and potency must be rigorously evaluated in non-human biological systems. This is typically done through a series of in vitro assays.

Cell-Based Assays and Enzyme Assays

Cell-based assays are crucial for determining a compound's activity in a cellular context. Derivatives of the 1H-benzimidazole, 5-(1-piperazinyl)- scaffold have been evaluated in a variety of cell-based assays to assess their effects on cell viability, proliferation, and other cellular functions. For instance, certain benzimidazole-piperazine analogs have been shown to exhibit cytotoxic effects against cancer cell lines.

Enzyme assays are used to determine a compound's ability to inhibit or activate a specific enzyme. The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the enzyme's activity by 50%. The benzimidazole-piperazine scaffold has been incorporated into potent inhibitors of various enzymes, such as urease. nih.gov

| Compound Analogue | Target Enzyme | IC50 (µM) | Reference |

| Analogue 9l | Urease | 0.15 ± 0.09 | nih.gov |

| Thiourea (Standard) | Urease | 23.11 ± 0.21 | nih.gov |

This table presents data for a potent urease inhibitor analog containing the benzimidazole-piperazine scaffold, demonstrating the potential of this chemical class.

Functional Assays in Isolated Tissues

In Vivo Studies in Animal Models (excluding human trials)

Investigations in living animal models are crucial for understanding the physiological effects and therapeutic potential of a new chemical entity. For 1H-Benzimidazole, 5-(1-piperazinyl)- and its closely related analogs, these studies have primarily centered on their pharmacodynamic properties and their efficacy in models of various diseases.

Exploratory Pharmacodynamic Studies

Exploratory pharmacodynamic studies aim to understand how a compound affects the body. For the broader family of benzimidazole derivatives, a primary mechanism of action identified in animal models, particularly in the context of parasitic diseases, is the disruption of microtubule polymerization. msdvetmanual.com This action is selective, showing a higher affinity for parasitic tubulin than for mammalian tubulin, which accounts for the wide safety margin of many benzimidazole-based anthelmintics. merckvetmanual.com

While direct studies on 1H-Benzimidazole, 5-(1-piperazinyl)- are not available, a study on a related compound, methyl [5 [[4-(2-pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl] carbamate, investigated its effects on the energy metabolism of parasitic nematodes. This study demonstrated that the compound inhibited glucose uptake and altered metabolic pathways, leading to a decrease in ATP production in the parasites. nih.gov Such studies on close analogs provide insights into the potential pharmacodynamic effects that could be explored for 1H-Benzimidazole, 5-(1-piperazinyl)-.

Proof-of-Concept Studies in Disease Models

Proof-of-concept studies are designed to demonstrate the feasibility of a new drug or therapy in a relevant disease model. Derivatives of the 1H-Benzimidazole, 5-(1-piperazinyl)- scaffold have been evaluated in various animal disease models, primarily for anti-inflammatory and anticancer properties.

In a study focusing on anti-inflammatory activity, novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share a similar structural backbone, were tested in a xylene-induced ear edema model in mice. One of the lead compounds exhibited more potent in vivo anti-inflammatory activity than the standard drug ibuprofen. nih.gov The mechanism was linked to the inhibition of NO and TNF-α production. nih.gov

The benzimidazole scaffold is also a key component in many anticancer agents. nih.gov Although no in vivo anticancer studies were found for the specific compound 1H-Benzimidazole, 5-(1-piperazinyl)-, numerous studies on its derivatives have shown promise. These derivatives often act by interfering with DNA-mediated processes or inhibiting crucial enzymes like topoisomerase. nih.gov

Below is a data table summarizing the findings for a closely related benzimidazole-piperazine derivative in an animal model.

| Compound/Derivative | Animal Model | Disease Model | Key Findings |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (Compound 6e) | Mice | Xylene-induced ear edema | Showed more potent anti-inflammatory activity than ibuprofen. nih.gov |

It is important to reiterate that the data presented is for structurally related compounds, and further in vivo research is necessary to specifically elucidate the pharmacodynamic properties and therapeutic potential of 1H-Benzimidazole, 5-(1-piperazinyl)-.

Future Directions and Emerging Research Avenues for 1h Benzimidazole, 5 1 Piperazinyl

Integration with Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery. rsc.orgemanresearch.org These computational tools offer the potential to dramatically accelerate and rationalize the design of novel derivatives of 1H-Benzimidazole, 5-(1-piperazinyl)-.

Predictive Modeling: ML algorithms can be trained on existing data from benzimidazole (B57391) derivatives to predict biological activities, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity profiles for novel, virtual compounds. mdpi.com This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules based on the 1H-Benzimidazole, 5-(1-piperazinyl)- scaffold. mdpi.com These models can be programmed to optimize for specific properties, such as high binding affinity to a particular target, low toxicity, and desirable ADME characteristics, thereby exploring chemical space beyond human intuition. rsc.org

Target Identification: AI can analyze complex biological data, including genomic and proteomic information, to identify novel potential drug targets for which derivatives of 1H-Benzimidazole, 5-(1-piperazinyl)- could be effective. mdpi.com

By integrating AI and ML, the process of drug discovery can become more efficient, reducing the time and cost associated with bringing a new drug to market. emanresearch.org

Exploration of Novel Biological Targets and Therapeutic Areas

While benzimidazole derivatives have established activities in areas such as anthelmintics, antifungals, and anticancer treatments, the 1H-Benzimidazole, 5-(1-piperazinyl)- moiety offers opportunities to engage novel biological targets. nih.govisca.meresearchgate.net The structural versatility of this scaffold allows for modifications that can fine-tune its interaction with a wide array of proteins. researchgate.net

Emerging research is likely to focus on designing derivatives to modulate targets in previously unexplored therapeutic areas:

Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Derivatives could be designed as specific inhibitors for targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis, or other kinases involved in cell proliferation and survival. researchgate.net

Epigenetic Modulation: There is growing interest in targeting enzymes that regulate gene expression, such as Histone Deacetylases (HDACs). Molecular docking studies have suggested that benzimidazole scaffolds can be adapted to target enzymes like HDAC6, which is implicated in cancer and neurodegenerative diseases. researchgate.net

Neuropsychiatric Disorders: The piperazine (B1678402) component is a well-known pharmacophore for central nervous system targets. By modifying the benzimidazole and piperazine portions, new ligands could be developed for serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT3) or dopamine (B1211576) receptors, opening avenues for treating conditions like anxiety, depression, and cognitive disorders. nih.govnih.gov

DNA-Interacting Agents: Certain benzimidazole derivatives act as DNA minor groove-binding ligands and can inhibit enzymes like human topoisomerase I, which is crucial for DNA replication in cancer cells. nih.govacs.org Further exploration could yield more potent and selective anticancer agents acting through this mechanism.

The table below summarizes potential novel targets for derivatives of the 1H-Benzimidazole, 5-(1-piperazinyl)- scaffold.

| Target Class | Specific Example | Potential Therapeutic Area |

| Protein Kinases | VEGFR2 | Cancer (Anti-angiogenesis) |

| Epigenetic Enzymes | HDAC6 | Cancer, Neurodegeneration |

| Serotonin Receptors | 5-HT1A / 5-HT3 | Anxiety, Cognitive Disorders |

| DNA-related Enzymes | Topoisomerase I | Cancer |

| Dihydrofolate Reductase | DHFR | Bacterial Infections, Cancer |

Advanced Synthetic Methodologies and Automation

To fully explore the chemical space around the 1H-Benzimidazole, 5-(1-piperazinyl)- core, researchers are moving beyond traditional synthetic methods. Advanced methodologies that offer greater efficiency, speed, and sustainability are becoming crucial.

Key future trends in synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and improve purity. nih.govresearchgate.net It is particularly well-suited for the rapid generation of diverse libraries of benzimidazole derivatives for screening. researchgate.net

Flow Chemistry: Conducting reactions in continuous flow reactors offers precise control over reaction parameters, enhances safety, and allows for easier scalability compared to batch processing. This is ideal for the large-scale production of a lead compound.

Automated Synthesis Platforms: The integration of robotics and software allows for the automated synthesis of compound libraries. An automated platform could be programmed to synthesize hundreds of different derivatives of 1H-Benzimidazole, 5-(1-piperazinyl)- by systematically varying the building blocks, freeing up researchers' time for design and analysis.

These advanced methods will accelerate the synthesis-test-redesign cycle that is fundamental to modern medicinal chemistry.

Multi-Targeting Approaches and Polypharmacology

Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases are often caused by the dysregulation of multiple biological pathways. The traditional "one molecule, one target" paradigm is often insufficient for treating such conditions. This has led to the rise of polypharmacology, the design of single chemical entities that can modulate multiple targets simultaneously. nih.gov

The 1H-Benzimidazole, 5-(1-piperazinyl)- scaffold is an excellent starting point for developing such Multi-Target-Directed Ligands (MTDLs). nih.gov Its structure allows for the incorporation of different pharmacophoric elements to engage with distinct targets.

Future research directions include:

Dual-Action Ligands: Designing derivatives that, for example, concurrently inhibit a kinase and an epigenetic target in cancer, or act as both a 5-HT1A partial agonist and a 5-HT3 antagonist for neuropsychiatric conditions. nih.govnih.gov

Combating Drug Resistance: In infectious diseases, MTDLs could target both a crucial bacterial enzyme and a mechanism involved in resistance, providing a more robust therapeutic effect.

Alzheimer's Disease: A multi-target approach is particularly promising for Alzheimer's, where a single drug could potentially inhibit acetylcholinesterase, prevent beta-amyloid aggregation, and reduce oxidative stress. The benzothiazole-piperazine scaffold has already shown promise as an MTDL in this area. nih.gov

This strategy aims to achieve a synergistic therapeutic effect, potentially leading to higher efficacy and a lower likelihood of developing drug resistance compared to single-target agents or combination therapies.

Role in High-Throughput Screening and Chemical Library Design

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds to identify "hits" that modulate a biological target. ncsu.edu The success of an HTS campaign is highly dependent on the quality and diversity of the chemical library being screened.

The 1H-Benzimidazole, 5-(1-piperazinyl)- scaffold is ideally suited to serve as a core structure for the design of focused chemical libraries. ncsu.edu

Privileged Scaffold-Based Libraries: Because the benzimidazole core is a "privileged structure," libraries built around it are enriched with compounds that are more likely to have biological activity. nih.govd-nb.info

Combinatorial Chemistry: The structure of 1H-Benzimidazole, 5-(1-piperazinyl)- has multiple points for chemical modification. This allows for the creation of large, diverse libraries by combining different building blocks at these positions, a process well-suited for combinatorial synthesis.

Virtual Screening Libraries: Large commercial databases like ChemDiv and ZINC contain numerous benzimidazole derivatives that can be used for in silico high-throughput virtual screening (HTVS). nih.govchemdiv.com This computational approach can rapidly identify potential binders to a target protein, which can then be validated experimentally. nih.gov

By designing and screening focused libraries centered on the 1H-Benzimidazole, 5-(1-piperazinyl)- core, researchers can increase the efficiency and success rate of identifying novel lead compounds for a wide range of diseases.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to differentiate between benzimidazole C2-H (δ 7.8–8.2 ppm) and piperazinyl protons .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with < 5 ppm error margins .

- DFT Calculations : Optimize geometry using B3LYP/6-31G* to validate NMR assignments and predict UV-Vis absorption bands (e.g., λmax ~300 nm for π→π* transitions) .

How can researchers reconcile contradictory bioactivity data for 5-(1-piperazinyl)-1H-benzimidazole analogs across different studies?

Advanced Research Question

Contradictions often arise from variations in experimental design or biological models :

- Case Study : A derivative showing potent antimicrobial activity (MIC = 2 µg/mL) in one study but weak activity in another may reflect differences in bacterial strains (e.g., Gram-positive vs. Gram-negative).

- Resolution Strategy :

What in vitro assays are most reliable for evaluating the anticancer potential of 5-(1-piperazinyl)-1H-benzimidazole compounds?

Advanced Research Question

- Topoisomerase I Inhibition : Use plasmid supercoil relaxation assays with human recombinant topoisomerase I. Quantify inhibition via gel electrophoresis (e.g., 50% relaxation at 10 µM) .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate results via flow cytometry for apoptosis markers (Annexin V/PI) .

How can researchers optimize reaction yields for 5-(1-piperazinyl)-1H-benzimidazole derivatives under solvent-free conditions?

Basic Research Question

- Catalyst Screening : Compare trifluoroacetic acid (TFA) vs. p-toluenesulfonic acid (PTSA) for promoting condensation between o-phenylenediamine and piperazine-containing aldehydes. TFA typically achieves >80% yield .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining yields (85–90%) via controlled microwave irradiation (100°C, 300 W) .

What are the key challenges in computational modeling of 5-(1-piperazinyl)-1H-benzimidazole derivatives for drug discovery?

Advanced Research Question

- Conformational Flexibility : The piperazine ring’s free rotation complicates docking studies. Use constrained molecular dynamics to identify bioactive conformers .

- Solvent Effects : Include implicit solvent models (e.g., PBS) in DFT calculations to improve prediction accuracy for solubility and partition coefficients (logP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products